1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane

Catalog No.
S14026017
CAS No.
M.F
C9H12F3I
M. Wt
304.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]penta...

Product Name

1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane

IUPAC Name

1-iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane

Molecular Formula

C9H12F3I

Molecular Weight

304.09 g/mol

InChI

InChI=1S/C9H12F3I/c10-9(11,12)3-1-2-7-4-8(13,5-7)6-7/h1-6H2

InChI Key

KUVUBHUVWVIPFG-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)CCCC(F)(F)F

1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane is a unique compound characterized by its bicyclic structure and the presence of iodine and trifluorobutyl groups. The molecular formula of this compound is C8H10F3IC_8H_{10}F_3I, which indicates the presence of eight carbon atoms, ten hydrogen atoms, three fluorine atoms, and one iodine atom. The bicyclo[1.1.1]pentane framework is notable for its three-dimensional shape, which can influence the compound's physical and chemical properties significantly.

The trifluorobutyl group contributes to the compound's lipophilicity and potential biological activity, while the iodine atom may serve as a site for further chemical modifications or reactions. This compound is of interest in medicinal chemistry due to its unique structural features that can mimic or replace traditional aromatic systems in drug design.

The reactivity of 1-iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane can be explored through various chemical transformations. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. For example:

  • Nucleophilic Substitution: The iodine can be replaced by various nucleophiles such as amines or alcohols under appropriate conditions.
  • Radical Reactions: The trifluorobutyl group can participate in radical reactions, which are often facilitated by photoredox catalysis or other radical-generating methods.
  • Cross-Coupling Reactions: The compound may also be involved in cross-coupling reactions with organometallic reagents to form more complex structures.

Several synthetic strategies have been developed for constructing bicyclo[1.1.1]pentane derivatives:

  • Photoredox Catalysis: Recent advancements utilize visible light-induced photoredox catalysis to synthesize 1-iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane from suitable precursors through radical pathways.
  • Ring Opening Reactions: The synthesis may involve ring-opening reactions of [1.1.1]-propellane followed by functionalization steps to introduce the iodine and trifluorobutyl groups.
  • Nucleophilic Substitution: Starting from a precursor containing a leaving group (such as iodine), nucleophilic substitution can introduce the trifluorobutyl moiety.

The applications of 1-iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane primarily lie within medicinal chemistry and materials science:

  • Drug Design: Its unique structure allows it to serve as a scaffold for developing new pharmaceuticals, particularly in areas targeting metabolic pathways.
  • Material Science: The compound could be utilized in creating advanced materials due to its distinctive physical properties related to fluorination.

Interaction studies involving 1-iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane would typically focus on its binding affinity with biological targets or its reactivity with other chemical entities:

  • Binding Studies: These could assess how well the compound interacts with specific receptors or enzymes.
  • Reactivity Profiling: Understanding how this compound reacts with various nucleophiles or electrophiles could provide insights into its potential applications in organic synthesis.

Several compounds share structural similarities with 1-iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane:

Compound NameMolecular FormulaKey Features
3-Iodo-bicyclo[1.1.0]butaneC6H9IC_6H_9ILacks trifluoromethyl group; simpler structure
2-Iodo-bicyclo[2.2.2]octaneC8H12IC_8H_{12}IDifferent bicyclic framework; potential for different reactivity
2-Trifluoromethyl-bicyclo[2.2.2]octaneC8H12F3C_8H_{12}F_3Similar trifluoromethyl substitution but different core structure

Uniqueness

The uniqueness of 1-iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane lies in its combination of a bicyclic framework with both iodine and a trifluorobutyl group, which can significantly influence its chemical reactivity and biological properties compared to other similar compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

303.99358 g/mol

Monoisotopic Mass

303.99358 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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